

CAS number for 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

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Compound of Interest

Compound Name: 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Cat. No.: B1586237

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An In-Depth Technical Guide to **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran** (CAS: 43020-12-8) for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental chemical and physical properties, explore plausible synthetic routes based on established furan chemistry, and critically evaluate its potential applications, with a particular focus on its role as a structural scaffold for novel anticancer agents. The narrative is grounded in the broader context of related 5-(4-chlorophenyl)furan derivatives, which have demonstrated promising activity as inhibitors of tubulin polymerization. This document is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.

Introduction to the Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic compounds with diverse biological activities. Its utility in the pharmaceutical field is well-documented, with furan derivatives being investigated for antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2]} The specific compound, **3-**

Acetyl-5-(4-chlorophenyl)-2-methylfuran, combines the furan core with a 4-chlorophenyl group—a common feature in pharmacologically active molecules known to enhance binding affinity to biological targets—and an acetyl group, which can serve as a key interaction point or a handle for further chemical modification. This guide aims to synthesize the available data on this compound and its close analogs to provide a foundational resource for its exploration in drug discovery programs.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to any research and development endeavor. The key identifiers and computed physicochemical properties for **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran** are summarized below.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	43020-12-8	PubChem[3]
IUPAC Name	1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone	PubChem[3]
Molecular Formula	C ₁₃ H ₁₁ ClO ₂	PubChem[3]
SMILES	<chem>CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)C</chem>	PubChem[3]
InChIKey	AOCVLRAZYZGWMS-UHFFFAOYSA-N	PubChem[3]

Table 2: Physicochemical Data

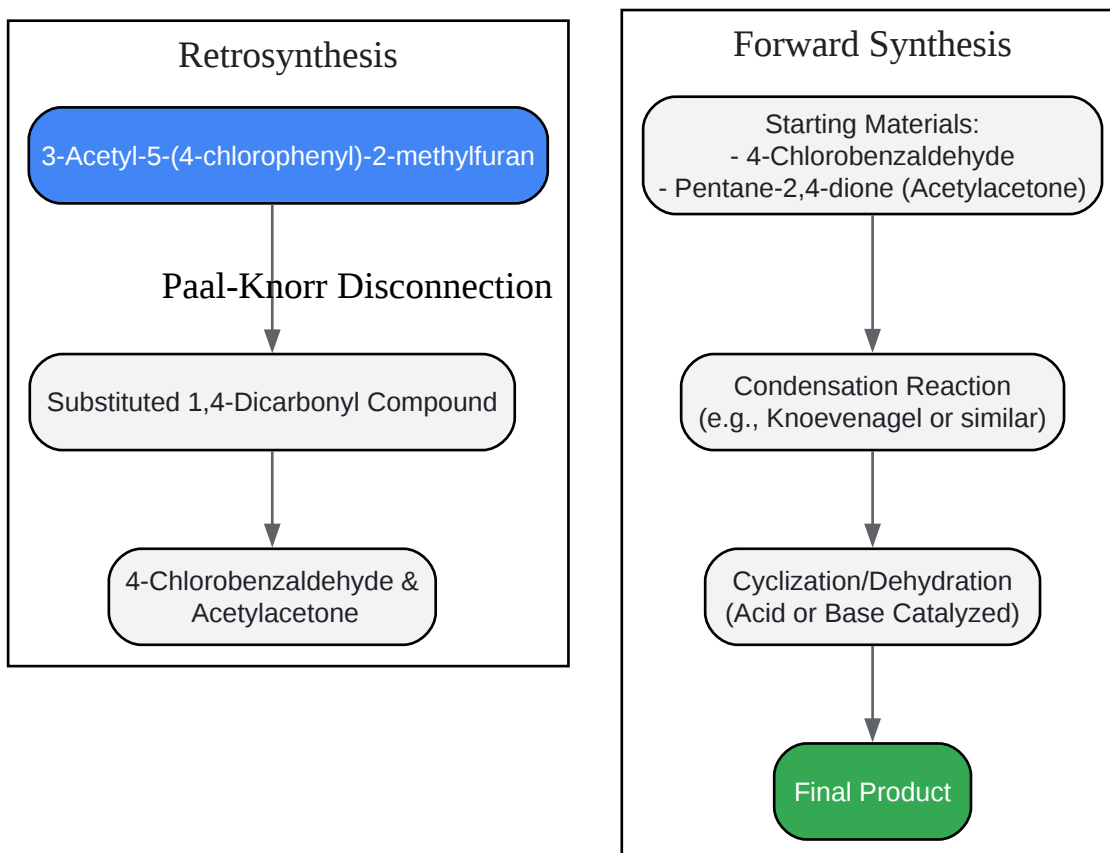
Property	Value	Source
Molecular Weight	234.68 g/mol	PubChem[3]
Exact Mass	234.0447573 Da	PubChem[3]
Topological Polar Surface Area	30.2 Å ²	PubChem[3]
Rotatable Bond Count	2	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	2	PubChem[3]

Synthesis and Characterization

While specific literature detailing the synthesis of **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran** is not readily available, a plausible synthetic route can be designed based on well-established methods for furan ring formation, such as the Paal-Knorr synthesis or related condensations.

Proposed Retrosynthetic Pathway

A logical approach involves the condensation of a 1,4-dicarbonyl compound. The target molecule can be disconnected to reveal key synthons: a 1-(4-chlorophenyl)-substituted 1,4-dicarbonyl precursor and a methylating/acetylating agent or sequence. The workflow below illustrates a generalized synthetic strategy.



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Caption: Proposed synthetic workflow for **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran**.

Exemplary Synthesis Protocol

The following protocol is a generalized, exemplary procedure adapted from methodologies used for synthesizing substituted furans. Causality: The choice of a base-catalyzed condensation between an aldehyde (4-chlorobenzaldehyde) and a β -diketone (acetylacetone) is a classic and efficient method for constructing the requisite 1,4-dicarbonyl intermediate, which can then undergo acid-catalyzed cyclization to form the furan ring.

Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate

- To a stirred solution of acetylacetone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.

- Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The base catalyzes the Knoevenagel condensation.
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the intermediate.

Step 2: Cyclization to the Furan Ring

- Suspend the purified intermediate from Step 1 in a solvent such as toluene or acetic acid.
- Add a strong acid catalyst, for example, p-toluenesulfonic acid (p-TSA) or sulfuric acid. The acid protonates a carbonyl oxygen, facilitating intramolecular nucleophilic attack by the enol tautomer to form a five-membered ring.
- Heat the mixture to reflux for 4-8 hours. The final step is a dehydration reaction, driven by heat, which results in the stable aromatic furan ring.
- After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran**.

Self-Validation: Each step must be validated. The structure of the intermediate and the final product should be unequivocally confirmed using spectroscopic methods.

Spectroscopic Characterization

- ^1H NMR: Expect signals corresponding to the methyl protons (~2.5 ppm), the acetyl protons (~2.4 ppm), a furan ring proton (singlet, ~6.5-7.0 ppm), and aromatic protons from the chlorophenyl ring (two doublets, ~7.4-7.8 ppm).

- ^{13}C NMR: Signals for the two methyl carbons, the acetyl carbonyl carbon (~190 ppm), and carbons of the furan and chlorophenyl rings are expected.
- IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch around 1660-1680 cm^{-1} and C-O-C stretching of the furan ring.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ should be observed at m/z corresponding to its exact mass (234.04), along with a characteristic $[\text{M}+2]^+$ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

Potential Applications in Drug Development: An Oncology Perspective

While direct biological data for **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran** is sparse, extensive research on structurally similar 5-(4-chlorophenyl)furan derivatives provides a strong rationale for its investigation as an anticancer agent.[\[4\]](#)[\[5\]](#)[\[6\]](#)

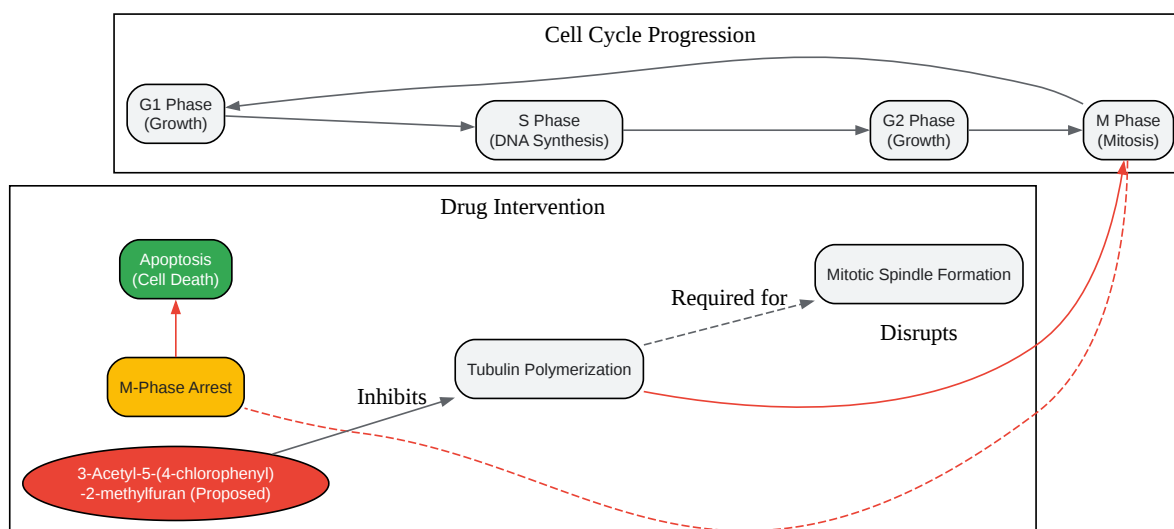
The 5-(4-chlorophenyl)furan Scaffold as a Colchicine Binding Site Inhibitor

A significant body of research has identified furan-based compounds as potent inhibitors of tubulin polymerization.[\[4\]](#)[\[6\]](#) Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. These agents often bind to one of three main sites on tubulin: the colchicine, vinca, or taxane sites.

Studies have shown that compounds containing the 5-(4-chlorophenyl)furan core can act as Colchicine Binding Site Inhibitors (CBSIs).[\[4\]](#)[\[6\]](#) For instance, pyrazoline and pyridine derivatives of this scaffold have displayed potent cytotoxicity against leukemia cell lines, with IC_{50} values in the nanomolar range, and were shown to inhibit tubulin polymerization by over 95%.[\[4\]](#)[\[6\]](#) Molecular docking studies confirmed that these compounds occupy the colchicine binding site on β -tubulin.[\[4\]](#)

Proposed Mechanism of Action

The likely mechanism of action for **3-Acetyl-5-(4-chlorophenyl)-2-methylfuran**, by structural analogy, is the disruption of microtubule function, leading to mitotic arrest and programmed cell death.



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